Cas no 72155-45-4 (N-Boc-phenylalaninal)

N-Boc-phenylalaninal is a protected aldehyde derivative of phenylalanine, widely used in organic synthesis and peptide chemistry. The tert-butoxycarbonyl (Boc) group serves as a robust protecting group for the amine functionality, enabling selective reactions at the aldehyde site. This compound is particularly valuable in the synthesis of chiral intermediates, pharmaceuticals, and peptidomimetics due to its high reactivity and stereochemical integrity. Its stability under various conditions allows for versatile applications in multi-step synthetic routes. N-Boc-phenylalaninal is favored for its ease of handling, compatibility with common reagents, and efficient deprotection under mild acidic conditions, making it a reliable building block in complex molecular constructions.
N-Boc-phenylalaninal structure
N-Boc-phenylalaninal structure
Product Name:N-Boc-phenylalaninal
CAS No:72155-45-4
MF:C14H19NO3
MW:249.305564165115
MDL:MFCD00143854
CID:59319
PubChem ID:24870581
Update Time:2025-06-30

N-Boc-phenylalaninal Chemical and Physical Properties

Names and Identifiers

    • Boc-L-Phenylalaninal
    • N-Boc-L-phenylalaninal
    • (S)-tert-butyl 1-oxo-3-phenylpropan-2-ylcarbamate
    • H-Asn-OtBu HCl
    • N-Boc-phenylalaninal
    • N-t-BOC-L-Phenylalaninal
    • tert-butyl N-[(2S)-1-oxo-3-phenylpropan-2-yl]carbamate
    • 1-(Boc-aMino)cyclopentanecarboxylic acid
    • (S)-(-)-2-(tert-Butoxycarbonylamino)-3-phenylpropanal
    • (S)-(1-Benzyl-2-oxoethyl)carbamic acid tert-butyl ester
    • boc-phe-cho
    • Boc-phenylalaninal
    • (S)-tert-Butyl (1-oxo-3-phenylpropan-2-yl)carbamate
    • Carbamic acid, N-[(1S)-1-formyl-2-phenylethyl]-, 1,1-dimethylethyl ester
    • Carbamic acid, [(1S)-1-formyl-2-phenylethyl]-,
    • N-(tert-butyloxycarbonyl)-L-phenylalaninal
    • Q-102003
    • ((S)-1-benzyl-2-oxo-ethyl)-carbamic acid tert-butyl ester
    • BB 0304020
    • DTXSID60426424
    • (S)-(-)-2-(tert-Butoxycarbonyl-amino)-3-phenylpropanal
    • AM808171
    • AC-6698
    • tert-Butyl-[(2S)-1-oxo-3-phenylpropan-2-yl]carbamate
    • CS-W012659
    • (2S)-2-(tert-butoxycarbonylamino)-3-phenyl-1-propanal
    • SCHEMBL7094
    • 2(S)-(tert-Butoxycarbonylamino)-3-phenylpropionaldehyde
    • TS-7040
    • N-tert-butoxycarbonyl-phenylalaninal
    • (S)-(1-Benzyl-2-oxo-ethyl)-carbamic acid tert-butyl ester
    • N-t-butoxycarbonyl-L-phenylalaninal
    • Tert-butyl (1S)-1-benzyl-2-oxoethylcarbamate
    • ((S)-1-Formyl-2-phenyl-ethyl)-carbamic acid tert-butyl ester
    • Boc-L-phenylalanine Merrifield resin Grain size 100-200 mesh, Substitution 0.85mmol/g 1%DVB
    • EN300-66988
    • (2S)-2-(tert-Butoxycarbonyl)amino-3-phenylpropanal
    • (2S)-2-(tert-butoxycarbonyl)amino-3-phenyl-1-propanal
    • N-Boc-L-phenylalaninal, 97%
    • MFCD00143854
    • Boc-L-Phe-PAM resin (100-200 mesh)
    • tert-Butyl (S)-(1-oxo-3-phenylpropan-2-yl)carbamate
    • N-Boc-2(S)-3-phenylpropanal
    • ZJTYRNPLVNMVPQ-LBPRGKRZSA-N
    • BDBM50137818
    • AKOS015841411
    • N-tert-butoxycarbonylphenylalaninal
    • N-((t-Butyloxy)carbonyl)-phenylalaninal
    • MFCD00801205
    • Z1065768484
    • 72155-45-4
    • A9404
    • CHEMBL94327
    • Boc-Fmk(3S)-OH
    • Carbamic acid, [(1S)-1-formyl-2-phenylethyl]-, 1,1-dimethylethyl ester
    • N-[(1S)-1-Formyl-2-phenylethyl]carbamic Acid 1,1-Dimethylethyl Ester;
    • MDL: MFCD00143854
    • Inchi: 1S/C14H19NO3/c1-14(2,3)18-13(17)15-12(10-16)9-11-7-5-4-6-8-11/h4-8,10,12H,9H2,1-3H3,(H,15,17)/t12-/m0/s1
    • InChI Key: ZJTYRNPLVNMVPQ-LBPRGKRZSA-N
    • SMILES: O(C(N[C@H](C=O)CC1C=CC=CC=1)=O)C(C)(C)C

Computed Properties

  • Exact Mass: 249.13600
  • Monoisotopic Mass: 249.13649347g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 6
  • Complexity: 277
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 4
  • XLogP3: 2.5
  • Topological Polar Surface Area: 55.4

Experimental Properties

  • Color/Form: White to Yellow Solid
  • Density: 1.0770
  • Melting Point: 86-88 °C (lit.)
  • Boiling Point: 367.0±35.0 °C at 760 mmHg
  • Flash Point: 175.8±25.9 °C
  • PSA: 55.40000
  • LogP: 2.71220
  • Solubility: Not determined
  • Specific Rotation: -47 º (c=0.5 in MeOH)
  • Optical Activity: [α]20/D −47°, c = 0.5 in methanol
  • Vapor Pressure: 0.0±0.8 mmHg at 25°C

N-Boc-phenylalaninal Security Information

N-Boc-phenylalaninal Customs Data

  • HS CODE:2924299090
  • Customs Data:

    China Customs Code:

    2924299090

    Overview:

    2924299090. Other cyclic amides(Including cyclic carbamates)(Including their derivatives as well as their salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, packing

    Summary:

    2924299090. other cyclic amides (including cyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

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N-Boc-phenylalaninal Production Method

N-Boc-phenylalaninal Suppliers

Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
(CAS:72155-45-4)N-Boc-L-phenylalaninal
Order Number:sfd10405
Stock Status:in Stock
Quantity:200kg
Purity:99.9%
Pricing Information Last Updated:Friday, 19 July 2024 14:35
Price ($):discuss personally
Email:sales2@senfeida.com

Additional information on N-Boc-phenylalaninal

N-Boc-Phenylalaninal: A Comprehensive Overview

N-Boc-Phenylalaninal (CAS No. 72155-45-4) is a significant compound in the field of organic chemistry, particularly within peptide synthesis and related biochemical applications. This compound is widely recognized for its role as a protective group in peptide synthesis, where it serves as a precursor to phenylalanine, an essential amino acid. The Boc (tert-butoxycarbonyl) group is a common protecting group used in peptide chemistry due to its stability under basic conditions and ease of removal under acidic conditions.

Recent advancements in peptide synthesis have further highlighted the importance of N-Boc-Phenylalaninal in modern drug discovery and development. Researchers have explored its utility in constructing complex peptide sequences, emphasizing its compatibility with various coupling reagents and activation strategies. For instance, studies have demonstrated the successful incorporation of N-Boc-Phenylalaninal into peptide libraries, enabling high-throughput screening for bioactive compounds. This has significantly contributed to the identification of potential therapeutic agents targeting various diseases, including cancer and neurodegenerative disorders.

In addition to its role in peptide synthesis, N-Boc-Phenylalaninal has been utilized in the synthesis of bioactive molecules and natural product analogs. Its structure provides a versatile platform for chemical modifications, allowing researchers to explore diverse chemical spaces. For example, recent research has focused on the use of N-Boc-Phenylalaninal as a building block for constructing macrocyclic peptides, which exhibit promising antibacterial and antifungal activities. These findings underscore the compound's potential in developing novel antibiotics, addressing the growing concern of antibiotic resistance.

The synthesis of N-Boc-Phenylalaninal typically involves the protection of phenylalanine's amino group with a Boc group. This process is well-established and involves standard peptide coupling techniques. The compound's stability under mild conditions makes it an ideal choice for large-scale peptide synthesis, ensuring high yields and purity. Furthermore, its compatibility with various solvents and reaction conditions has facilitated its integration into automated peptide synthesizers, streamlining the production process.

From an analytical standpoint, N-Boc-Phenylalaninal is often characterized using techniques such as high-performance liquid chromatography (HPLC), mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy. These methods provide critical insights into the compound's purity, structure, and reactivity. Recent advancements in analytical techniques have further enhanced the accuracy and precision of these analyses, enabling researchers to better understand the compound's behavior in different chemical environments.

Looking ahead, the continued exploration of N-Boc-Phenylalaninal is expected to yield new insights into its applications across various fields. Its role in drug discovery, particularly in the development of peptide-based therapeutics, remains a focal point for researchers. Moreover, ongoing investigations into its use in synthetic biology and biotechnology are anticipated to unlock novel functionalities and applications.

In conclusion, N-Boc-Phenylalaninal (CAS No. 72155-45-4) stands as a pivotal compound in contemporary organic chemistry and biochemistry. Its versatility as a protective group and its integral role in peptide synthesis make it an indispensable tool in drug discovery and development. As research continues to uncover new applications and optimizations for this compound, its significance in advancing scientific knowledge and therapeutic innovation will undoubtedly grow.

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Suzhou Senfeida Chemical Co., Ltd
(CAS:72155-45-4)N-Boc-L-phenylalaninal
sfd10405
Purity:99.9%
Quantity:200kg
Price ($):Inquiry
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